2-Methyl-8-quinolyl 4-(tert-butyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

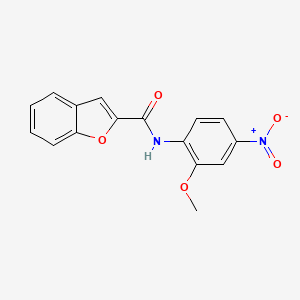

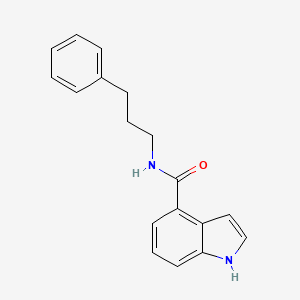

2-Methyl-8-quinolyl 4-(tert-butyl)benzoate, also known as MQTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MQTB is a derivative of 8-hydroxyquinoline, which is a well-known ligand in coordination chemistry. MQTB has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

1. Catalytic Applications

Research by Imamoto et al. (2012) has explored ligands similar in structure to 2-Methyl-8-quinolyl 4-(tert-butyl)benzoate for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This has implications for the synthesis of chiral pharmaceutical ingredients.

2. Crystallographic Studies

A study by Abou et al. (2012) on a related compound, 2-Oxo-2H-chromen-4-yl 4-tert-butylbenzoate, provides insights into the crystal structure and molecular interactions of similar compounds, potentially guiding the development of new materials or pharmaceuticals.

3. Reactivity and Decomposition Pathways

Novak et al. (2007) investigated compounds like 2-Methyl-8-quinolyl 4-(tert-butyl)benzoate for their potential as precursors to reactive intermediates, specifically oxenium ions. The study, accessible here, sheds light on the reaction pathways and decomposition mechanisms of these compounds.

4. Spin Interaction in Metal Complexes

Research by Orio et al. (2010) on Schiff and Mannich bases with tert-butyl groups similar to 2-Methyl-8-quinolyl 4-(tert-butyl)benzoate, explores their spin interactions in zinc complexes. This is significant for understanding the electronic properties of metal-organic frameworks.

5. Synthesis of Novel Heterocyclic Systems

Minkin et al. (2006) conducted a study on the synthesis of novel heterocyclic systems involving reactions with quinolines, which could be related to 2-Methyl-8-quinolyl 4-(tert-butyl)benzoate. Their findings, detailed here, contribute to the field of organic synthesis and the development of new organic compounds.

6. Ritter Reaction Synthesis

A study by Milne and Baum (2014) explores the Ritter reaction synthesis, which could potentially be applied to compounds like 2-Methyl-8-quinolyl 4-(tert-butyl)benzoate for the efficient production of t-butyl amides.

properties

IUPAC Name |

(2-methylquinolin-8-yl) 4-tert-butylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-14-8-9-15-6-5-7-18(19(15)22-14)24-20(23)16-10-12-17(13-11-16)21(2,3)4/h5-13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSILCYSDABHYPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=C(C=C3)C(C)(C)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-8-quinolyl 4-(tert-butyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2478732.png)

![N-[(piperidin-2-yl)methyl]acetamide hydrochloride](/img/structure/B2478733.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2478749.png)